![molecular formula C17H26N2O B14462755 2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one CAS No. 66278-07-7](/img/structure/B14462755.png)
2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cycloheptanone core with two dimethylamino prop-2-en-1-ylidene groups attached at the 2 and 7 positions, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one typically involves multi-step organic reactions. One common method includes the condensation of cycloheptanone with dimethylamino prop-2-en-1-ylidene groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(dimethylamino)-2-propanol
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
Uniqueness
2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one is unique due to its cycloheptanone core and the specific positioning of the dimethylamino prop-2-en-1-ylidene groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
66278-07-7 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,7-bis[3-(dimethylamino)prop-2-enylidene]cycloheptan-1-one |
InChI |
InChI=1S/C17H26N2O/c1-18(2)13-7-11-15-9-5-6-10-16(17(15)20)12-8-14-19(3)4/h7-8,11-14H,5-6,9-10H2,1-4H3 |
InChI Key |
CWXRLHZTPZEWOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=C1CCCCC(=CC=CN(C)C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
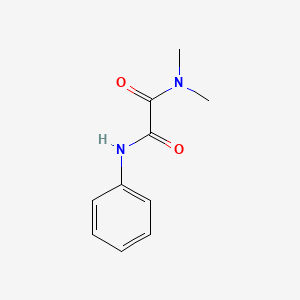
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
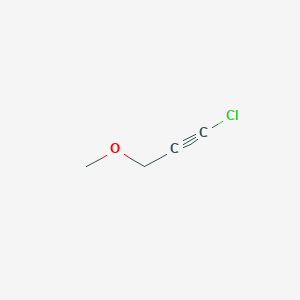
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
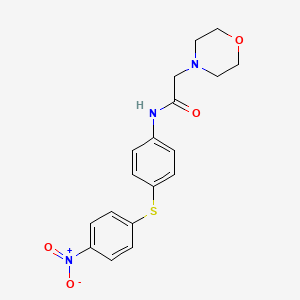
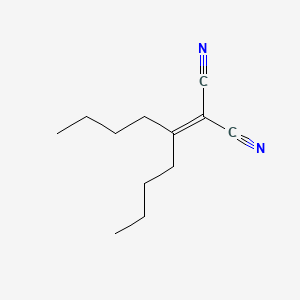
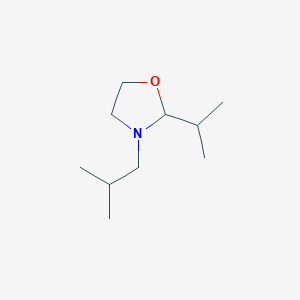

![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
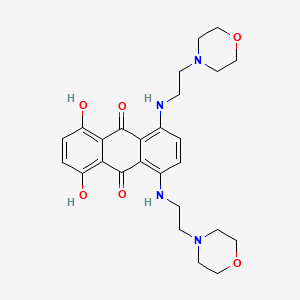
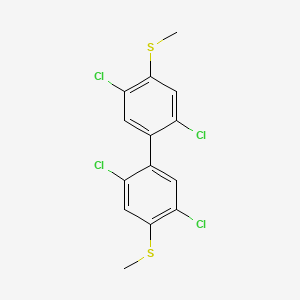

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
